

An In-depth Technical Guide to Sutidiazine: Chemical Structure and Synthesis

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Compound of Interest

Compound Name: *Sutidiazine*

Cat. No.: *B10788896*

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Abstract

Sutidiazine, also known as ZY-19489, is a novel triaminopyrimidine derivative under investigation as a potent antimalarial agent.[1] This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and a detailed synthesis protocol. Additionally, it explores its mechanism of action, targeting the *Plasmodium falciparum* V-type proton ATPase, a crucial enzyme for parasite survival.

Chemical Structure and Identification

Sutidiazine is a complex heterocyclic molecule with the systematic IUPAC name (R)-N2-(4-cyclopropyl-5-fluoro-6-methylpyridin-2-yl)-N4-(1,5-dimethyl-1H-pyrazol-3-yl)-5-(3,4-dimethylpiperazin-1-yl)pyrimidine-2,4-diamine.[2] Its chemical structure is characterized by a central diaminopyrimidine core substituted with a fluorinated pyridinyl group, a dimethylpyrazolyl group, and a chiral dimethylpiperazinyl moiety.

Table 1: Chemical Identifiers and Properties of **Sutidiazine**

Property	Value
IUPAC Name	(R)-N2-(4-cyclopropyl-5-fluoro-6-methylpyridin-2-yl)-N4-(1,5-dimethyl-1H-pyrazol-3-yl)-5-(3,4-dimethylpiperazin-1-yl)pyrimidine-2,4-diamine
Molecular Formula	C ₂₄ H ₃₂ FN ₉
Molecular Weight	465.57 g/mol
CAS Number	1821293-40-6
SMILES	<chem>C[C@@H]1CN(CC(N(C)C1)=C(C=N2)N=C(NC3=CC(=C(C(=N3)C)F)C4CC4)N2)NC5=NN(C)C=C5C</chem>
Synonyms	ZY-19489, MMV253, AZ13721412

Synthesis of Sutidiazine

The synthesis of **Sutidiazine** is a multi-step process involving the sequential construction of the substituted pyrimidine core. The following protocol is a detailed description of the synthetic route.

Experimental Protocol

Step 1: Synthesis of tert-Butyl (R)-4-(2,4-dichloropyrimidin-5-yl)-2-methylpiperazine-1-carboxylate

- To a solution of 5-bromouracil in a suitable solvent, add tert-butyl (R)-2-methylpiperazine-1-carboxylate.
- The reaction mixture is stirred at a specified temperature for a set duration to yield the desired product.

Step 2: Chlorination and Condensation with 1,5-dimethyl-1H-pyrazol-3-amine

- The product from Step 1 undergoes chlorination.

- The resulting chlorinated intermediate is then condensed with 1,5-dimethyl-1H-pyrazol-3-amine to introduce the pyrazole moiety.

Step 3: Condensation with 4-cyclopropyl-5-fluoro-6-methylpyridin-2-amine hydrochloride

- The intermediate from the previous step is reacted with 4-cyclopropyl-5-fluoro-6-methylpyridin-2-amine hydrochloride to attach the substituted pyridine ring.

Step 4: Boc-Deprotection and Methylation

- The Boc-protecting group is removed from the piperazine ring under acidic conditions (e.g., 4 N HCl in dioxane).[2]
- The deprotected piperazine is then methylated using formaldehyde and sodium cyanoborohydride in the presence of a base like N,N-diisopropylethylamine (DIPEA) in dichloromethane to yield the final product, **Sutidiazine**.[2]

Note: This is a generalized protocol based on available information. Specific reaction conditions, solvents, and purification methods may vary and should be optimized based on laboratory settings.

Mechanism of Action: Targeting the Plasmodium V-type Proton ATPase

Sutidiazine's antimalarial activity is attributed to its potential inhibition of the Plasmodium falciparum V-type proton ATPase (V-ATPase).[3] This enzyme is a multi-subunit proton pump crucial for maintaining the acidic environment of the parasite's digestive vacuole.

The acidic pH of the digestive vacuole is essential for several key physiological processes in the parasite, including:

- Hemoglobin Digestion: The parasite ingests and degrades host hemoglobin within the digestive vacuole to obtain amino acids for its growth and development. The proteases involved in this process are active only at acidic pH.[4][5][6]
- Heme Detoxification: The digestion of hemoglobin releases toxic heme, which the parasite detoxifies by crystallizing it into hemozoin. This process is also pH-dependent.[4][5]

- Cytosolic pH Homeostasis: The V-ATPase plays a role in maintaining the overall pH balance within the parasite.[6][7]

By inhibiting the V-ATPase, **Sutidiazine** disrupts these vital processes, leading to parasite death.



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Caption: Proposed mechanism of action of **Sutidiazine**.

Quantitative Data

Clinical studies have provided quantitative data on the efficacy of **Sutidiazine** (ZY-19489) in treating malaria.

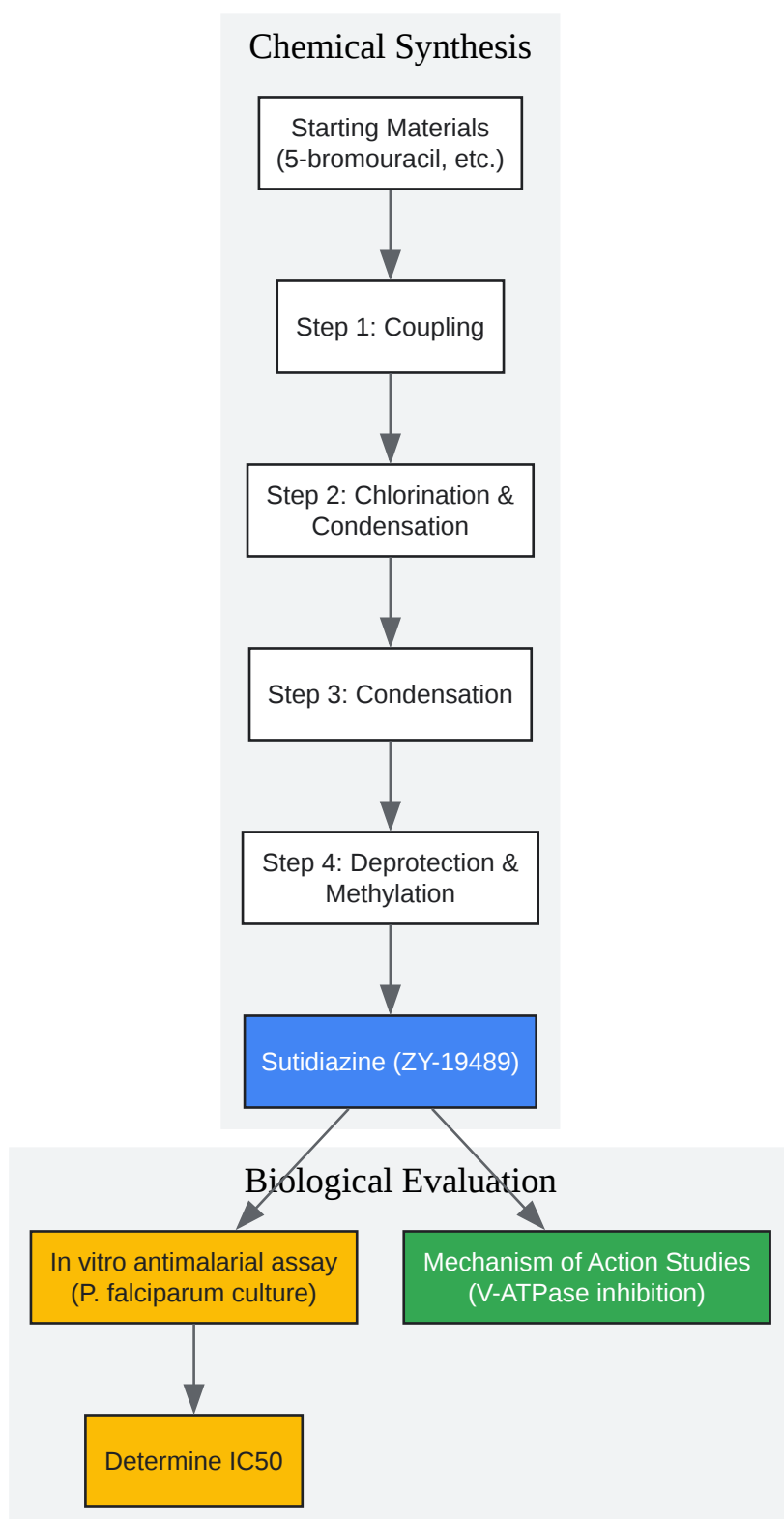
Table 2: Efficacy of Single-Dose ZY-19489 in a Volunteer Infection Study

Dose Group	Number of Participants with Recrudescence
200 mg	4 out of 5
300 mg	5 out of 8
900 mg	0 out of 2
Data from a first-in-human study.[8]	

Pharmacokinetic-pharmacodynamic modeling from this study predicted that a single dose of 1100 mg would be sufficient to clear the baseline parasitemia by a factor of 10^9 . [8]

Experimental Workflow: Synthesis and In Vitro Evaluation

The development of **Sutidiazine** involves a structured workflow from chemical synthesis to biological evaluation.



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Caption: General workflow for the synthesis and initial evaluation of **Sutidiazine**.

Conclusion

Sutidiazine represents a promising new class of antimalarial compounds with a novel mechanism of action. Its complex chemical structure presents a challenging yet achievable synthetic target. Further research and clinical development are warranted to fully elucidate its therapeutic potential in the fight against malaria.

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References

- 1. ZY19489+ ferroquine | Medicines for Malaria Venture [mmv.org]
- 2. newdrugapprovals.org [newdrugapprovals.org]
- 3. Sutidiazine - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. w.malariaworld.org [w.malariaworld.org]
- 5. The role of Plasmodium V-ATPase in vacuolar physiology and antimalarial drug uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Functionality of the V-type ATPase during asexual growth and development of Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. Safety, pharmacokinetics, and antimalarial activity of the novel triaminopyrimidine ZY-19489: a first-in-human, randomised, placebo-controlled, double-blind, single ascending dose study, pilot food-effect study, and volunteer infection study - PubMed [pubmed.ncbi.nlm.nih.gov]
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